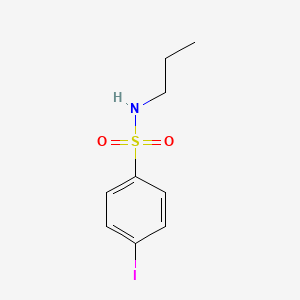

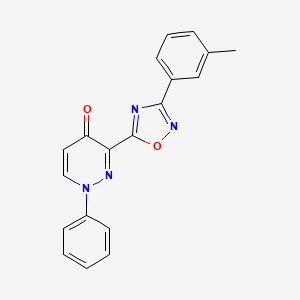

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide" is a molecule that is structurally related to various sulfonamide derivatives which have been studied for their potential pharmacological properties. Sulfonamides are known to be important pharmacophores, and their structural modifications can lead to compounds with diverse biological activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig cross-coupling, which is a method used to form carbon-nitrogen bonds . This method could potentially be applied to synthesize the target compound by coupling the appropriate thiophene and aniline derivatives. Additionally, the synthesis of related compounds has been achieved through condensation reactions, as seen in the preparation of semicarbazone Mannich base derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray diffraction . These techniques can help determine the conformation and tautomeric states of the molecules. For instance, the crystal structure of related compounds has revealed the presence of imine tautomers, which can be distinguished using DFT-D calculations and solid-state NMR .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of different tautomeric forms. The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring or the thiophene moiety, which can affect their electron-donating or withdrawing properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can be critical for their pharmacological application. For example, poor water solubility can necessitate the use of specific formulations for drug delivery . The intermolecular interactions in the crystal structures of these compounds, such as hydrogen bonding and π-π interactions, can also influence their physical properties and stability .

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on the synthesis and detailed characterization of sulfonamide molecules, including those related to the specified compound. For instance, studies have synthesized novel sulfonamide derivatives, characterizing their structures using spectroscopic tools and X-ray crystallography. These investigations provide insights into the molecular configurations and intermolecular interactions, essential for understanding their chemical behavior and potential applications (Murthy et al., 2018).

Computational Studies

Computational studies play a crucial role in predicting the structural and electronic properties of newly synthesized sulfonamide compounds. Through Density Functional Theory (DFT) and other computational methods, researchers can explore the vibrational spectra, molecular electrostatic potentials, and other reactivity descriptors. These computational insights are pivotal for tailoring the properties of sulfonamide molecules for specific applications (Murthy et al., 2018).

Nonlinear Optical Properties

Thienyl-substituted derivatives, closely related to the compound , have been explored for their second-order nonlinear optical (NLO) properties. Such studies reveal the potential of these compounds in photonic and optoelectronic applications, where materials with noncentrosymmetric structures are sought for their ability to generate second harmonic signals (Li et al., 2012).

Anticancer Properties

Some derivatives have been investigated for their anticancer properties. These studies involve the synthesis of novel compounds and their evaluation against various cancer cell lines. By understanding the structure-activity relationships, researchers aim to design more effective anticancer agents (Zhang et al., 2010).

Polymer Functionalization

Polymeric materials functionalized with sulfonamide derivatives have been synthesized to explore their potential in various applications, including drug delivery systems and materials science. These polymers are designed to exhibit specific properties such as solubility in organic solvents and thermal stability (Hori et al., 2011).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S2/c1-18(2)14(12-7-8-23-11-12)10-17-24(19,20)16-9-13(21-3)5-6-15(16)22-4/h5-9,11,14,17H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFUUEDVVJGZTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)

![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)

![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)